

The Solubility of Gold Trisulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gold trisulfide*

Cat. No.: *B075629*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gold(III) sulfide (Au_2S_3), a compound of interest in various scientific fields, including materials science and potentially in drug development. Due to its unique properties, understanding the solubility of **gold trisulfide** is crucial for its application and synthesis. This document summarizes the available data on its solubility in different solvents, details relevant experimental protocols, and visualizes the dissolution pathways.

Overview of Gold Trisulfide (Au_2S_3)

Gold(III) sulfide, also known as auric sulfide, is an inorganic compound with the chemical formula Au_2S_3 .^[1] It is typically described as a black or yellowish-brown, amorphous solid.^{[1][2]} The synthesis and characterization of pure **gold trisulfide** have been challenging, and much of the available information is based on materials that may not be fully characterized.^[1] **Gold trisulfide** is generally considered unstable, and its existence as a macroscopic crystalline solid is not well-established.^[1] It is known to be insoluble in water and most mineral acids.^{[3][4]} However, it exhibits solubility in specific reactive solvents, such as concentrated solutions of sodium sulfide and sodium cyanide, through the formation of complex ions.^{[1][3][4]}

Quantitative Solubility Data

Quantitative solubility data for **gold trisulfide** is not widely available in published literature. The compound's instability and the difficulty in preparing pure samples have likely contributed to the

scarcity of precise solubility measurements. However, based on qualitative descriptions from various sources, the following table summarizes the solubility of **gold trisulfide** in different solvents.

Solvent	Temperature	Solubility	Remarks	Source(s)
Water (H ₂ O)	Standard	Insoluble	Generally reported as insoluble in aqueous solutions.	[1] [2] [5]
Mineral Acids (e.g., HCl, H ₂ SO ₄)	Standard	Insoluble	Does not dissolve in non-oxidizing mineral acids.	[3] [4]
Nitric Acid (HNO ₃)	Standard	Reacts	Reacts vigorously with nitric acid, leading to decomposition.	[3] [4]
Aqua Regia (HNO ₃ + 3HCl)	Standard	Soluble	Dissolves due to the formation of tetrachloroaurate (III) anions.	[3] [6]
Concentrated Sodium Sulfide (Na ₂ S)	Standard	Soluble	Dissolves to form complex sulfide ions.	[1] [3] [4]
Sodium Cyanide (NaCN) solution	Standard	Soluble	Dissolves through the formation of dicyanoaurate(I) complex ions after reduction.	[3] [4] [7]
Organic Solvents	Standard	Insoluble	Generally reported as insoluble in most organic solvents.	[2]

Experimental Protocols

Detailed experimental protocols for the quantitative determination of **gold trisulfide** solubility are not readily found in the literature. However, the synthesis of **gold trisulfide** is a prerequisite for any solubility study. The following protocol is based on a described method for its synthesis. [4]

Synthesis of Gold Trisulfide (Au₂S₃)

This protocol describes a method for synthesizing amorphous **gold trisulfide**.

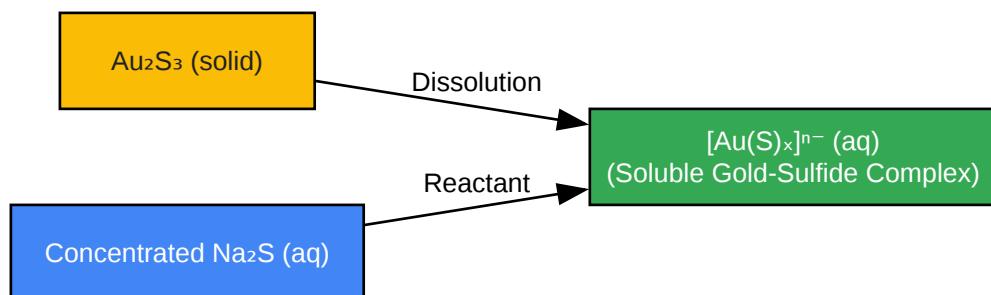
Materials:

- Gold(III) sulfate (Au₂(SO₄)₃) solution in concentrated sulfuric acid
- Hydrogen sulfide (H₂S) gas
- Concentrated sulfuric acid (H₂SO₄)
- Distilled water
- Acetone
- Centrifuge and centrifuge tubes
- Gas washing bottle
- Fume hood

Procedure:

- Prepare a solution of gold(III) sulfate in concentrated sulfuric acid. This can be achieved by the electrolysis of concentrated sulfuric acid with gold electrodes.[3]
- In a fume hood, bubble hydrogen sulfide gas through the gold(III) sulfate solution. A black precipitate of **gold trisulfide** will form immediately.[4]
- Continue bubbling H₂S through the solution to ensure complete precipitation.

- Collect the precipitate by centrifugation.
- Wash the precipitate with concentrated sulfuric acid to remove any unreacted gold sulfate.
- Carefully wash the precipitate with distilled water to remove the acid.
- Finally, wash the precipitate with acetone to remove water and aid in drying.^[4]
- Dry the resulting black powder in a desiccator. The final product is amorphous **gold trisulfide**.^[3]

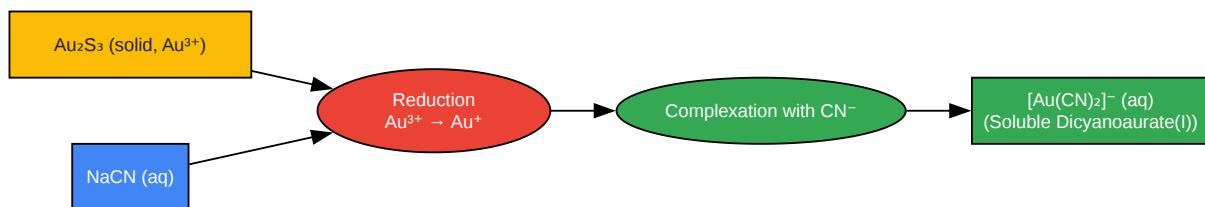

Safety Precautions: This synthesis involves the use of highly corrosive and toxic substances, including concentrated sulfuric acid and hydrogen sulfide gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Dissolution Mechanisms and Pathways

The solubility of **gold trisulfide** in specific solvents is a result of chemical reactions that lead to the formation of stable, soluble complex ions.

Dissolution in Concentrated Sodium Sulfide

In concentrated sodium sulfide solutions, **gold trisulfide** dissolves to form complex gold-sulfide anions. The exact nature of these complexes in solution is not definitively characterized but is a key factor in its solubility.^[8]

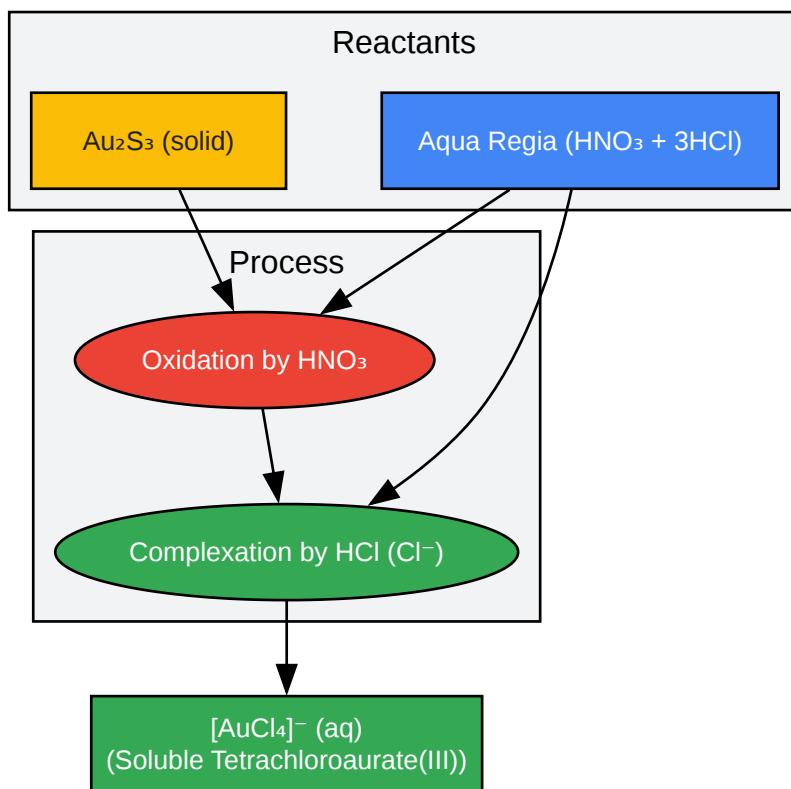


[Click to download full resolution via product page](#)

Caption: Dissolution of Au₂S₃ in concentrated sodium sulfide.

Dissolution in Sodium Cyanide

The dissolution of **gold trisulfide** in sodium cyanide solution is a more complex process that involves a redox reaction. Gold(III) is reduced to gold(I), which then forms a stable, soluble dicyanoaurate(I) complex, $[\text{Au}(\text{CN})_2]^-$.^[7]



[Click to download full resolution via product page](#)

Caption: Dissolution pathway of Au_2S_3 in sodium cyanide.

Dissolution in Aqua Regia

Aqua regia, a mixture of concentrated nitric acid and hydrochloric acid, dissolves gold and its compounds through a powerful oxidation and complexation mechanism. Nitric acid oxidizes gold(III) while hydrochloric acid provides chloride ions to form the stable tetrachloroaurate(III) anion, $[\text{AuCl}_4]^-$.^[6]

[Click to download full resolution via product page](#)

Caption: Dissolution of Au_2S_3 in aqua regia.

Relevance in Drug Development

While **gold trisulfide** itself is not a therapeutic agent, the chemistry of gold compounds is highly relevant to drug development.^[9] Gold(I) and gold(III) complexes have been investigated for their therapeutic properties, particularly as anti-inflammatory and anti-cancer agents.^[10] The ability of gold ions to interact with proteins, especially those containing sulfur (thiolates) and selenium (selenolates), is a key aspect of their biological activity.^[11] Understanding the solubility and reactivity of simple gold compounds like Au_2S_3 provides fundamental insights into the behavior of more complex gold-based drugs in biological systems. The dissolution of **gold trisulfide** in cyanide and sulfide solutions highlights the strong affinity of gold for these ligands, which is mirrored in the interaction of gold-based drugs with biological macromolecules.

Conclusion

The solubility of **gold trisulfide** is characterized by its insolubility in water and common acids, and its reactivity-driven dissolution in concentrated sodium sulfide and sodium cyanide solutions, as well as in aqua regia. While quantitative solubility data remains elusive, the qualitative understanding of its solubility behavior is crucial for its handling, synthesis, and potential applications. The dissolution mechanisms, involving the formation of stable complex ions, provide a basis for understanding the broader chemistry of gold and its interactions in various chemical and biological systems, which is of significant interest to researchers in materials science and drug development. Further research is needed to establish precise solubility data and to fully explore the potential of gold sulfide chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. LBMA | Aqua Regia Refining [lbma.org.uk]
- 7. Gold - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Solubility of Gold Trisulfide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b075629#solubility-of-gold-trisulfide-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com